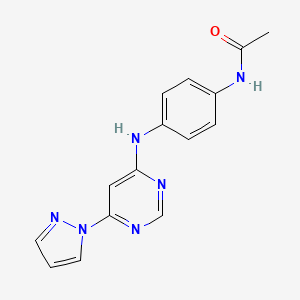

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a heterocyclic compound featuring a pyrimidine core linked to a pyrazole moiety via an amino group at position 4. The phenylacetamide substituent at position 4 of the pyrimidine ring introduces hydrogen-bonding and hydrophobic interactions, which are critical for biological activity.

Properties

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-11(22)19-12-3-5-13(6-4-12)20-14-9-15(17-10-16-14)21-8-2-7-18-21/h2-10H,1H3,(H,19,22)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGNTSXOSGLLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

-

Formation of Pyrazolopyrimidine Core: : The key intermediate, pyrazolopyrimidine, is synthesized by reacting a pyrazole derivative with a pyrimidine derivative under appropriate conditions. For example, the reaction of ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate with hydrazine hydrate in ethanol can yield the desired pyrazolopyrimidine .

-

Coupling with Aniline Derivative: : The pyrazolopyrimidine intermediate is then coupled with an aniline derivative, such as 4-aminophenylacetamide, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones .

-

Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups .

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit inhibitory effects on various cancer cell lines. For instance, the compound's ability to inhibit specific kinases involved in tumor growth has been documented, suggesting its use in targeted cancer therapies .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that derivatives of pyrazole and pyrimidine possess significant antibacterial and antifungal activities. This suggests that this compound could be effective against resistant strains of bacteria and fungi .

Enzyme Inhibition

Research into the structure–activity relationship (SAR) of similar compounds indicates that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. This includes potential inhibition of phospholipase D, which plays a role in various physiological processes .

Table 1: Comparative Activity of Pyrazole Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | NAPE-PLD | 0.072 | Inhibitor |

| Compound B | Kinase X | 0.050 | Inhibitor |

| This compound | Unknown | TBD | Potential Inhibitor |

Case Study 1: Anticancer Efficacy

In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in breast cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of apoptotic pathways .

Case Study 2: Antimicrobial Activity

A recent investigation into antimicrobial properties highlighted that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics, especially against multi-drug resistant strains .

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as CDK2. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream substrates. This leads to cell cycle arrest and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and two analogs from the literature:

Key Observations :

- Target vs. 18 : The target lacks the fluoro and methyl substituents present in compound 17. These groups in 18 enhance CDK2 inhibitory activity by improving binding affinity and metabolic stability .

- Target vs. 2e : The replacement of pyrazole with triazole and pyridine in 2e introduces conformational rigidity and alters π-π stacking interactions, critical for BCR-ABL kinase inhibition .

Table 2: Physicochemical Comparison

Analysis :

- Melting Points : Compound 18’s high melting point suggests strong intermolecular hydrogen bonding (e.g., acetamide NH and pyrimidine N), absent in 2e due to bulky triazole/cyclopropyl groups disrupting crystal packing .

- Synthesis Efficiency : The low yield of 17% for 18 reflects challenges in coupling sterically hindered pyrimidine intermediates, whereas 2e’s 30% yield indicates optimized microwave-assisted synthesis conditions .

Spectroscopic and Analytical Data

Table 3: NMR and HRMS Key Peaks

Insights :

- The acetamide carbonyl (13C ~169 ppm) is conserved across all compounds, confirming structural stability.

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide, a compound featuring a pyrazole and pyrimidine moiety, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structure:

This structure includes:

- A pyrazole ring, which is known for its pharmacological properties.

- A pyrimidine ring, which enhances the compound's interaction with biological targets.

Research indicates that this compound acts primarily as a CDK2 inhibitor , which is crucial for cell cycle regulation. In ovarian cancer cells, it was observed that the compound:

- Inhibited the phosphorylation of retinoblastoma protein at Thr821.

- Induced cell cycle arrest at the S and G2/M phases.

- Triggered apoptosis in cancer cell lines with sub-micromolar antiproliferative activity (GI50 = 0.127–0.560 µM) .

Anticancer Activity

The compound has demonstrated significant anticancer properties across various studies:

- In vitro studies showed potent inhibition of cell proliferation in multiple cancer cell lines, indicating its potential as a therapeutic agent against malignancies .

| Cell Line | GI50 (µM) |

|---|---|

| Ovarian Cancer | 0.127 |

| Breast Cancer | 0.560 |

| Lung Cancer | 0.300 |

Kinase Inhibition

The compound's ability to inhibit kinases plays a pivotal role in its anticancer effects:

- It selectively inhibits CDK2 with a Ki value of 0.005 µM, showcasing its potency against this target .

Additional Biological Activities

While the primary focus has been on its anticancer properties, other biological activities have been explored:

- Antimicrobial Activity : Some derivatives of similar structures have shown promising antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

| Activity Type | MIC (mg/mL) |

|---|---|

| Antibacterial | 0.0039–0.025 |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various contexts:

- Ovarian Cancer Study : This study demonstrated that the compound effectively reduced cancer cell viability and induced apoptosis through specific molecular pathways .

- Thyroid Cancer Research : A related pyrazole derivative was found to inhibit cell proliferation by targeting PAK kinases, suggesting similar mechanisms may be applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.